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Compound of Interest

Compound Name: N-Ethylmethylamine

Cat. No.: B141332

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylmethylamine (NEMA), a secondary aliphatic amine, is a crucial intermediate in the
synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure consists
of a nitrogen atom bonded to an ethyl group and a methyl group.[1][2] Accurate
characterization and quantification of NEMA are paramount to ensure the quality, purity, and
consistency of final products. This document provides detailed application notes and
experimental protocols for the comprehensive analytical characterization of N-
Ethylmethylamine using modern analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Ethylmethylamine is presented
below.
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Property Value

Molecular Formula CsHoN

Molecular Weight 59.11 g/mol [2]

CAS Number 624-78-2[3]

Boiling Point 36-37 °C[2]

Appearance Colorless liquid[1][2]
Odor Fishy or ammonia-like[1]
Solubility Soluble in water[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile
and semi-volatile compounds like N-Ethylmethylamine.

Application Note

GC-MS analysis of N-Ethylmethylamine allows for sensitive and selective detection. Due to
the polar nature of amines, derivatization is often employed to improve chromatographic peak
shape and thermal stability. A common derivatizing agent is benzenesulfonyl chloride (BSC).[4]
The mass spectrum of NEMA is characterized by a molecular ion peak and specific
fragmentation patterns that serve as a fingerprint for its identification.[5] The base peak is
typically observed at m/z 44, corresponding to the [CH3sNH=CHz]* fragment.[5]

Quantitative Data
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Parameter Value Reference
HP-5MS (30 m x 0.25 mm,

GC Column [4]
0.25 pm)

Injector Temperature 290 °C [4]

Carrier Gas Helium [4]

Flow Rate 1 mL/min (4]

Injection Mode Splitless [4]

Oven Program

80°C (1 min), then 5°C/min to
180°C, then 10°C/min to
240°C, then 25°C/min to
290°C (10 min hold)

[4]

MS Transfer Line Temp

290 °C

[4]

Key Mass Fragments (m/z)

59 (M+), 44 (base peak), 42,
29

[5]

Experimental Protocol

1. Sample Preparation and Derivatization:

e Prepare a standard solution of N-Ethylmethylamine in a suitable solvent like methanol.

o For derivatization, add 200 pL of 10 mol/L NaOH solution and 200 pL of benzenesulfonyl

chloride (BSC) to the sample solution in a vial.[4]

o Agitate the mixture at room temperature for 30 minutes.[4]

e Add another 0.5 mL of 10 mol/L NaOH solution and heat at 80°C for 30 minutes.[4]

 After cooling, extract the derivative with a suitable organic solvent like dichloromethane.

e Dry the organic phase with anhydrous sodium sulfate.

2. GC-MS Analysis:
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e Inject 1 pL of the prepared sample into the GC-MS system.

e Run the analysis using the parameters outlined in the quantitative data table.
e Acquire mass spectra in the appropriate mass range (e.g., m/z 20-100).

3. Data Analysis:

« |dentify the NEMA derivative peak based on its retention time.

o Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or
by interpreting the fragmentation pattern.

« For quantification, create a calibration curve using standards of known concentrations.

Experimental Workflow

Sample Preparation GC-MS Analysis Data Processin g
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Caption: Workflow for the GC-MS analysis of N-Ethylmethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of atomic nuclei.

Application Note

Both *H and 13C NMR are used to confirm the structure of N-Ethylmethylamine. The *H NMR
spectrum shows distinct signals for the protons on the ethyl and methyl groups, with
characteristic chemical shifts and spin-spin coupling patterns.[6] The integrated proton ratio of
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3:1:2:3 corresponds to the structural formula of N-methylethanamine.[6] The 33C NMR

spectrum provides evidence for the three different carbon environments in the molecule.[7]

Quantitative Data

IH NMR (Proton NMR)

. . . Coupling

Chemical Shift  Splitting .
Protons Constant (J, Integration

(0, ppm) Pattern

Hz)

CH3s-CHz2- ~1.1 Triplet ~7.2 3H
-NH- ~1.3 Broad Singlet - 1H
CH3-CHa2- ~2.5 Quartet ~7.2 2H
CHs-N- ~2.3 Singlet - 3H

13C NMR (Carbon NMR)

Carbon Chemical Shift (6, ppm)
CHs-CHa- ~15
CHs-N- ~36
CH3-CHz- ~48

Experimental Protocol

1. Sample Preparation:

o Dissolve approximately 5-10 mg of N-Ethylmethylamine in a deuterated solvent (e.g.,

CDCls).

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration.

o Transfer the solution to a 5 mm NMR tube.
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. NMR Analysis:
Place the NMR tube in the spectrometer.

Acquire the *H NMR spectrum, ensuring an adequate number of scans for a good signal-to-
noise ratio.

Acquire the 13C NMR spectrum. This may require a longer acquisition time due to the lower
natural abundance of 13C.

. Data Analysis:
Process the spectra (Fourier transformation, phase correction, and baseline correction).
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
Analyze the splitting patterns in the *H NMR spectrum to deduce the connectivity of protons.

Assign the peaks in both *H and 3C NMR spectra to the corresponding atoms in the N-
Ethylmethylamine molecule.

Structural Elucidation Pathway

N-Ethylmethylamine Sample

'H NMR Analysis 13C NMR Analysis

Chemical Shifts Splitting Patterns Integration Chemical Shifts

Confirmed Structure

Click to download full resolution via product page
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Caption: Logical pathway for structural confirmation using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Application Note

The FTIR spectrum of N-Ethylmethylamine exhibits characteristic absorption bands
corresponding to the vibrations of its functional groups.[8] Key absorptions include N-H
stretching of the secondary amine, C-H stretching of the alkyl groups, and C-N stretching.[8]
The region from approximately 1500 to 400 cm~1 is known as the fingerprint region and is
unique for each molecule, allowing for definitive identification.[8]

Suantitative [

Wavenumber Range (cm~*) Functional Group Vibration Type
~3300 N-H Stretching
2970-2800 C-H (in CHs and CH2) Stretching
1470-1430 C-H Bending
1250-1020 C-N Stretching][8]

Experimental Protocol

1. Sample Preparation:

For a neat liquid sample, place a drop of N-Ethylmethylamine between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Alternatively, for attenuated total reflectance (ATR)-FTIR, place a drop of the liquid directly
onto the ATR crystal.

N

. FTIR Analysis:

Place the sample holder (salt plates or ATR accessory) into the FTIR spectrometer.
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e Collect a background spectrum of the empty sample holder.
e Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis:
« ldentify the characteristic absorption bands in the spectrum.

» Correlate these bands with the functional groups present in N-Ethylmethylamine using a
correlation chart.

o Compare the obtained spectrum with a reference spectrum of N-Ethylmethylamine for
confirmation.

Experimental Workflow

Sample Preparation FTIR Analysis Data Interpretation

NEMA Sample H Prepare Thin Film or ATR }—» Collect Background Spectrum }—» Collect Sample Spectrum }—» Ratio Sample/Background }—» Identify Absorption Bands H Correlate to Functional Groups }—»

Compare to Reference

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of N-Ethylmethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b141332?utm_src=pdf-body
https://www.benchchem.com/product/b141332?utm_src=pdf-body
https://www.benchchem.com/product/b141332?utm_src=pdf-body-img
https://www.benchchem.com/product/b141332?utm_src=pdf-body
https://www.benchchem.com/product/b141332?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 1. Page loading... [wap.guidechem.com]

e 2. benchchem.com [benchchem.com]

e 3. N-Methylethylamine | C3HON | CID 12219 - PubChem [pubchem.ncbi.nim.nih.gov]
e 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

e 5. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3
fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine
image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

e 6. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N
CH3NHCH2CHS3 low/high resolution analysis interpretation of chemical shifts ppm spin spin
line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting
doc brown's advanced organic chemistry revision notes [docbrown.info]

e 7.13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3
analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-

methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes
[docbrown.info]

» 8. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3
prominent wavenumbers cm-1 detecting functional groups present finger print for
identification of N-methylethylamine image diagram doc brown's advanced organic chemistry
revision notes [docbrown.info]

 To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

